molecular formula C8H14BrNO2 B13319409 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B13319409
M. Wt: 236.11 g/mol
InChI Key: KJNPAQYCMHBKGO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Attachment of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring and the bromomethyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Hydrolysis: Products include alcohols and carboxylic acids.

Scientific Research Applications

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.

    Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Material Science: It can be employed in the synthesis of polymers and other advanced materials.

    Industrial Chemistry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. The bromomethyl group may also participate in covalent bonding with target enzymes or proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.

    Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different mechanism of action.

Uniqueness

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl and 2-methylpropyl groups, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones. These functional groups can be exploited for the design of novel compounds with specific properties and applications.

Properties

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

IUPAC Name

5-(bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14BrNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3

InChI Key

KJNPAQYCMHBKGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(OC1=O)CBr

Origin of Product

United States

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